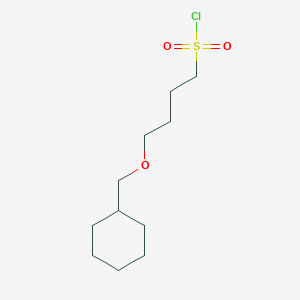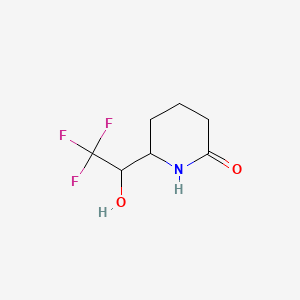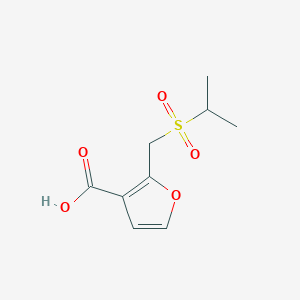
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with isopropylsulfonylmethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the furan ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is unique due to the presence of the isopropylsulfonylmethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O5S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-(propan-2-ylsulfonylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-6(2)15(12,13)5-8-7(9(10)11)3-4-14-8/h3-4,6H,5H2,1-2H3,(H,10,11) |
Clé InChI |
KDSQGJKDAOPJNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CC1=C(C=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
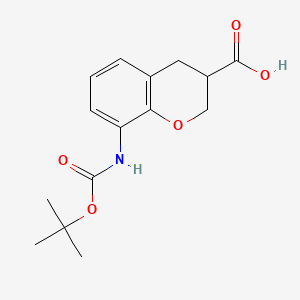
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
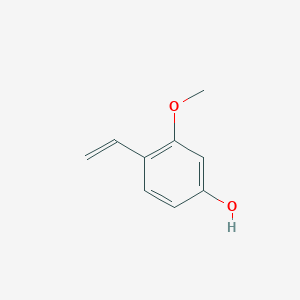
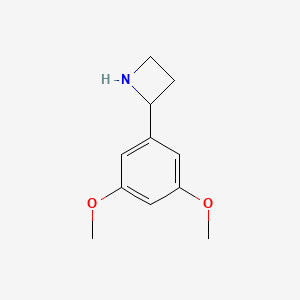
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)

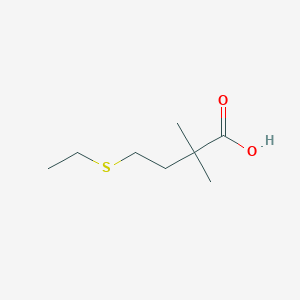
![tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
